molecular formula C16H24N5NaO16P2 B218013 Kericembrenolide E CAS No. 104992-90-7

Kericembrenolide E

Cat. No. B218013
CAS RN: 104992-90-7
M. Wt: 332.4 g/mol
InChI Key: KKAPMISEUVNCQQ-WOPUYNPLSA-N
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Description

Kericembrenolide E is a chemical compound with the molecular formula C20H28O4 . It’s a complex molecule that contains 53 bonds in total, including 25 non-H bonds, 5 multiple bonds, 5 double bonds, 1 five-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a five-membered ring, an ester group, two hydroxyl groups, and two secondary alcohols . The average mass of the molecule is 332.434 Da .

Mechanism of Action

The mechanism of action for Kericembrenolide E is not clearly defined in the available literature. Understanding the mechanism of action for a compound often involves studying its interactions with biological systems .

properties

IUPAC Name

(3aS,4S,6Z,10Z,12S,14Z,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-12-6-5-7-13(2)10-17(22)19-15(4)20(23)24-18(19)11-14(3)9-16(21)8-12/h7-8,11,16-19,21-22H,4-6,9-10H2,1-3H3/b12-8-,13-7-,14-11-/t16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAPMISEUVNCQQ-WOPUYNPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@H](C/C(=C\[C@H]2[C@H]([C@H](C/C(=C\CC1)/C)O)C(=C)C(=O)O2)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104992-90-7
Record name Kericembrenolide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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